molecular formula C19H20N6O B3795597 N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide

N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3795597
M. Wt: 348.4 g/mol
InChI Key: UWQLHHJKTKQOCW-UHFFFAOYSA-N
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Description

“N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including an imidazole ring and a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of significant research due to their wide range of applications . Various synthetic routes have been developed, with the choice of method often depending on the specific substitution patterns desired on the imidazole ring . For instance, Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide” is complex, featuring several functional groups and rings. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse, often involving the formation or breaking of bonds within the imidazole ring . For instance, Fang et al. reported a reaction involving the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Future Directions

The future directions for research into imidazole-containing compounds are vast, given their wide range of applications. There is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-2-24-10-8-20-18(24)12-21-19(26)16-11-15(22-23-16)13-25-9-7-14-5-3-4-6-17(14)25/h3-11H,2,12-13H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQLHHJKTKQOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide

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